Potent EGF-R Kinase Inhibition: A Class-Level Benchmark from the 4-(Phenylamino) Series
The target compound belongs to the 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine class, which is established as a highly potent inhibitor scaffold for the EGF-R tyrosine kinase [1]. In the foundational study by Traxler et al., the most optimized compounds in this series (13, 14, 15, 17, 19, 22, 26, 28, 30) achieved EGF-R PTK inhibition with IC50 values below 10 nM [1]. While a direct IC50 for the target compound is not available in the public domain, this data serves as a class-level inference for the potency achievable with this specific pharmacophore. In contrast, the unsubstituted core or analogs with different amino substituents often show significantly reduced potency, with initial hits 1 and 2 being only 'fairly potent' [1].
| Evidence Dimension | Target: EGF-R Tyrosine Kinase |
|---|---|
| Target Compound Data | Not directly reported in public literature; inferred to be a member of a high-potency class. |
| Comparator Or Baseline | Other compounds in the same series (e.g., compounds 13-30) achieved IC50 values below 10 nM. Initial screening hits were described as only 'fairly potent'. |
| Quantified Difference | The difference between an optimized 4-(phenylamino) derivative and an initial hit can be orders of magnitude in potency. |
| Conditions | In vitro kinase inhibition assay (Traxler et al., 1997). |
Why This Matters
This establishes the compound's pharmacophore as part of a validated, low-nanomolar potency class, unlike unoptimized or differently substituted pyrazolo[3,4-d]pyrimidines which may have negligible target engagement.
- [1] Traxler P, Bold G, Frei J, Lang M, Lydon N, Mett H, Buchdunger E, Meyer T, Mueller M, Furet P. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. J Med Chem. 1997 Oct 24;40(22):3601-16. View Source
